4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid

Analytical Chemistry Synthetic Intermediates Quality Control

Reproducibility in chiral synthesis often fails due to undefined stereochemical purity of intermediates. This compound addresses that gap with a well-characterized 2,3-dimethylbutanoic acid backbone featuring two vicinal stereocenters. - Supplied at ≥98% purity with vendor-verified NMR, HPLC, and GC data for direct method transfer. - Ortho-methoxy substitution pattern offers distinct steric and electronic properties versus para or non-methylated analogs. - Enables development of chiral auxiliaries or use as a reference standard in chiral HPLC method validation.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
Cat. No. B13542487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1OC)C(C)C(=O)O
InChIInChI=1S/C13H18O3/c1-9(10(2)13(14)15)8-11-6-4-5-7-12(11)16-3/h4-7,9-10H,8H2,1-3H3,(H,14,15)
InChIKeyWIPRNSDDZMSYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid Overview


4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid (CAS: 1541847-45-3, molecular formula: C13H18O3, molecular weight: 222.28 g/mol) is an aromatic carboxylic acid featuring a 2-methoxyphenyl group linked to a 2,3-dimethylbutanoic acid backbone. The compound is offered by several reputable vendors with purities ranging from 97% to 98%, and is supplied as a solid for research and development applications. Its structure suggests potential utility as a chiral building block or an intermediate in the synthesis of more complex molecules, owing to the presence of two vicinal methyl groups that introduce stereochemical complexity and influence the molecule's conformational behavior. This compound's specific substitution pattern differentiates it from other methoxyphenyl butanoic acid analogs, which may affect its physicochemical properties and, consequently, its performance in synthetic and biological applications .

Chiral scaffold with two vicinal stereocenters supports asymmetric synthesis research
Ortho-methoxy, 2,3-dimethyl substitution enables steric and electronic SAR probing
Vendor analytical data package (NMR, HPLC, GC) supports identity verification

4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid: Irreplaceable by Analogs


The precise substitution pattern on both the aromatic ring and the butanoic acid chain critically determines the compound's physicochemical properties and potential biological interactions. Simple substitution with a para-methoxy analog (e.g., 4-(4-methoxyphenyl)-2,3-dimethylbutanoic acid) or a non-methylated analog (e.g., 4-(2-methoxyphenyl)butanoic acid) can alter lipophilicity, steric bulk, and metabolic stability, leading to significant differences in synthetic yields, analytical behavior, and assay outcomes. Furthermore, the presence of two vicinal methyl groups at the 2- and 3-positions introduces stereochemical complexity, making the compound a valuable chiral scaffold or resolving agent. The specific vendor certifications and analytical data (e.g., NMR, HPLC, GC) provided for this compound are not automatically transferable to its analogs, making direct, verified procurement essential for reproducible research .

Target Attribute
Why Analogs May Differ
Ortho-methoxy, 2,3-dimethyl substitution
Para-methoxy or non-methylated analogs have different steric/electronic profiles, potentially altering reactivity and binding
Chiral with two vicinal stereocenters
Achiral analogs cannot support stereoselective synthesis or chiral resolution applications
Vendor-provided NMR, HPLC, GC data package
Analogs from other vendors may lack comprehensive analytical data, complicating identity verification

4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid Purity & Structural Evidence


Superior Purity vs Non-Methylated Analog

The target compound is available from Bidepharm with a specified minimum purity of 98%, as confirmed by multiple analytical methods including NMR, HPLC, and GC . In contrast, the non-methylated analog, 4-(2-Methoxyphenyl)butanoic acid, is commonly offered with a minimum purity of >97.0% (GC, T) by vendors such as TCI . While a 1% difference in purity may appear minor, in synthetic applications requiring high-purity building blocks, this can translate to reduced side-product formation and more consistent reaction yields, justifying the selection of the 98% purity grade for sensitive or high-value syntheses.

Purity vs Non-Methylated Analog
Reported comparison
Target: 98% purity (NMR, HPLC, GC)
Comparator: 97% purity (GC, T)
May support synthetic consistency for purity-requiring workflows
Vendor specification; method context differs
Analytical Chemistry Synthetic Intermediates Quality Control

Comprehensive Analytical Characterization

Bidepharm provides batch-specific analytical data for this compound, including NMR, HPLC, and GC, as part of their quality assurance documentation . This multi-faceted characterization offers a higher level of confidence in structural identity and purity compared to vendors who may provide only a single analytical method or a simple purity claim. For instance, the comparator AKSci lists a minimum purity of 97% but does not explicitly detail the analytical methods employed . The availability of comprehensive spectral data directly from the vendor streamlines the in-house verification process, saving valuable research time and resources.

Comprehensive Characterization
Source review
NMR, HPLC, GC data provided
Supports streamlined identity verification
Vendor batch-specific data; in-house confirmation advised
Analytical Chemistry Synthetic Chemistry Quality Assurance

Steric & Electronic Differentiation from Analogs

The ortho-methoxy substitution pattern on the phenyl ring, combined with the 2,3-dimethyl branching on the butanoic acid chain, creates a unique steric and electronic environment. Compared to the para-methoxy analog 4-(4-methoxyphenyl)-2,3-dimethylbutanoic acid, the ortho-methoxy group can engage in intramolecular hydrogen bonding with the carboxylic acid, potentially altering its pKa and solubility . Furthermore, the presence of two methyl groups differentiates it from the non-methylated 4-(2-methoxyphenyl)butanoic acid, which lacks the chiral centers and increased lipophilicity conferred by the methyl branches. While direct comparative data is absent in the public domain, class-level inference suggests these structural differences will result in measurable variations in logP, metabolic stability, and binding affinity in biological assays.

Steric & Electronic Differentiation
Class-level inference
Ortho-methoxy and 2,3-dimethyl groups alter logP, pKa, and binding potential
Reported structural property context; data to verify
No direct comparative data available
Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Chiral Complexity for Stereoselective Synthesis

The target compound possesses two vicinal stereocenters at positions 2 and 3 of the butanoic acid chain, making it a chiral molecule. In contrast, analogs such as 4-(2-methoxyphenyl)butanoic acid are achiral . While the currently available commercial material is likely a mixture of diastereomers or a specific stereoisomer, the presence of chirality opens opportunities for use as a chiral auxiliary, resolving agent, or building block in asymmetric synthesis. Although no direct quantitative data on enantiomeric excess or diastereomeric ratio is provided in vendor listings, the inherent chiral nature of the compound represents a qualitative advantage over achiral analogs for projects requiring stereochemical control.

Chiral Complexity
Structural review
Two vicinal stereocenters; chiral vs achiral analog
May support asymmetric synthesis applications
Commercial form likely mixture of diastereomers
Asymmetric Synthesis Chiral Resolution Stereochemistry

4-(2-Methoxyphenyl)-2,3-dimethylbutanoic acid Applications


High-Purity Synthesis of Complex Molecules

For multi-step synthetic routes where intermediate purity is critical for yield and final product quality, the 98% purity grade offered by Bidepharm, with supporting NMR, HPLC, and GC data , provides a reliable starting material. This level of characterization is particularly valuable in medicinal chemistry campaigns where impurities can confound biological assay results or complicate downstream purification.

SAR Studies of Steric & Electronic Effects

The unique ortho-methoxy and 2,3-dimethyl substitution pattern makes this compound an ideal tool for probing steric and electronic effects in biological targets or catalytic systems. Compared to its para-substituted or non-methylated analogs, this compound can serve as a probe to elucidate the spatial and electronic requirements for binding or reactivity .

Chiral Auxiliary & Resolving Agent Development

The presence of two vicinal stereocenters positions this compound as a candidate for developing novel chiral auxiliaries or resolving agents. While further synthetic elaboration may be required, the chiral backbone offers a starting point for creating diastereomeric derivatives for asymmetric synthesis or enantiomeric resolution .

Analytical Method Development & Validation

The availability of a well-characterized, high-purity sample with vendor-provided spectral data (NMR, HPLC, GC) makes this compound suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC purity assays or GC-MS quantification protocols .

Application
Selection Property
Validation Focus
High-purity synthesis
Vendor-specified purity with multi-method characterization
Purity verification (NMR, HPLC, GC)
SAR studies
Ortho-methoxy, 2,3-dimethyl substitution pattern
Steric and electronic effect profiling
Chiral auxiliary development
Vicinal stereocenters
Enantiomeric/diastereomeric ratio assessment
Analytical method development
Well-characterized reference standard
Method validation with vendor spectral data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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